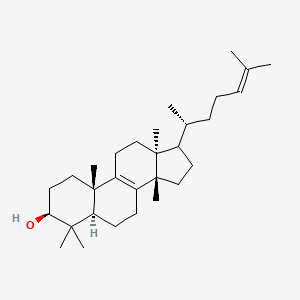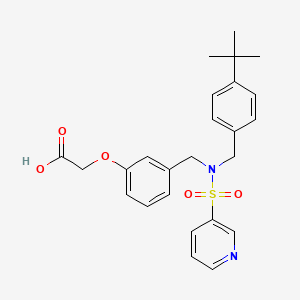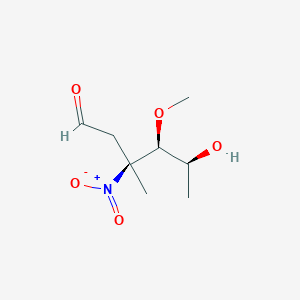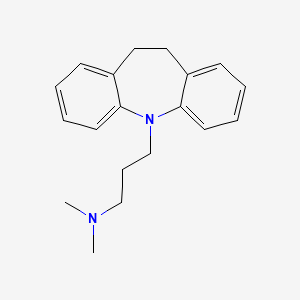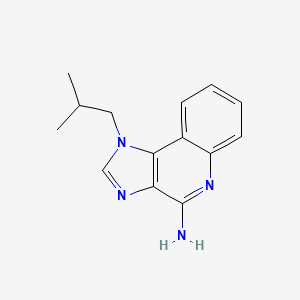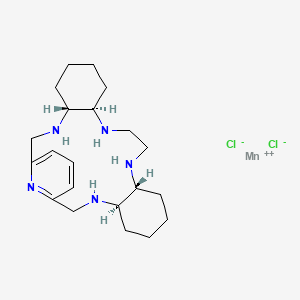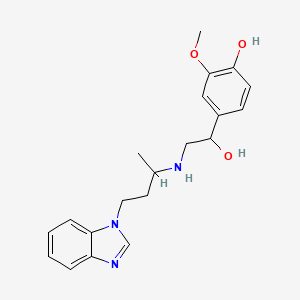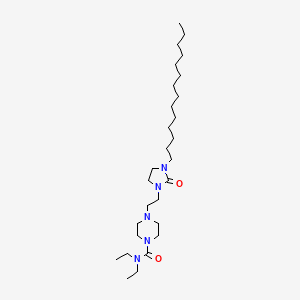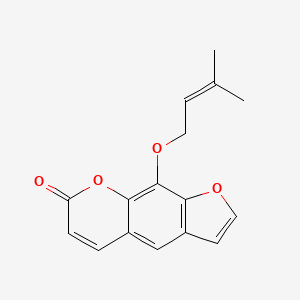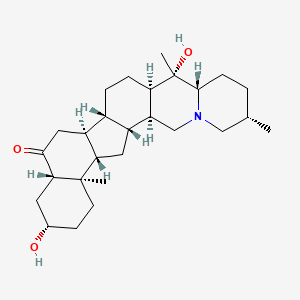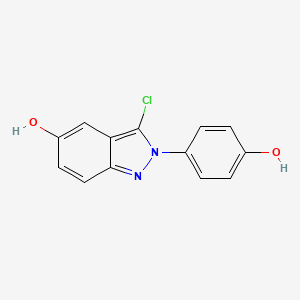
3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol
Descripción general
Descripción
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what the reaction mechanisms are.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying the compound’s chemical properties, such as its acidity or basicity.Aplicaciones Científicas De Investigación
Herbicidal Activities
Research on derivatives of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, specifically 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, has demonstrated potent herbicidal activity against annual weeds and good selectivity for rice. These compounds, particularly those with a phenyl or cyano substituent, have shown rapid control of a wide range of annual weeds with low toxicity to mammals and the environment (Hwang et al., 2005).
Antimicrobial Properties
Studies on 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols, related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have shown promising antimicrobial effects. These compounds, with various substituents, exhibited significant activity against bacterial strains like Staphylococcus aureus and Salmonella typhii, and fungal strains like Aspergillus flavus (Gopalakrishnan et al., 2009).
Antioxidant Activity
Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have shown potent antioxidant activities. Some of these compounds were identified to have higher antioxidant activity than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antibacterial Study
Research on 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) compounds, which are structurally similar to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, has shown good antibacterial activity against various bacterial strains like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Apoptotic Activity in Cancer Cells
A study on compounds structurally related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, particularly 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, investigated their apoptotic activity on MCF-7 breast cancer cells. The compounds induced apoptosis via intrinsic and extrinsic pathways, showing potential as cancer therapeutics (Zahedifard et al., 2015).
Corrosion Inhibition
Aromatic triazoles, including those with structures related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have been identified as effective corrosion inhibitors for mild steel in acidic environments. Their effectiveness varies with concentration, temperature, and time, demonstrating their potential in industrial applications (Quraishi & Sardar, 2002).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
3-chloro-2-(4-hydroxyphenyl)indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHQDSBJVFFIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463812 | |
| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |
CAS RN |
848142-62-1 | |
| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848142-62-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




